Cholesteryl potassium sulfate
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Overview
Description
Cholesteryl potassium sulfate is a chemical compound with the molecular formula C27H45KO4S. It is the potassium salt of cholesteryl sulfate, which is a sulfate ester of cholesterol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholesteryl potassium sulfate can be synthesized through the reaction of cholesterol with sulfuric acid in the presence of a suitable solvent. The reaction typically involves the use of dimethylformamide (DMF) as a solvent and dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds under mild conditions, resulting in the formation of cholesteryl sulfate, which is then neutralized with potassium hydroxide to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and filtration, helps in obtaining the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Cholesteryl potassium sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cholesteryl sulfonate.
Reduction: Reduction reactions can convert this compound back to cholesterol.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Cholesteryl sulfonate.
Reduction: Cholesterol.
Substitution: Various cholesteryl derivatives depending on the substituent introduced.
Scientific Research Applications
Cholesteryl potassium sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: The compound plays a role in studying cell membrane dynamics and cholesterol metabolism.
Medicine: this compound is used in the formulation of drug delivery systems and as a component in diagnostic assays.
Industry: It is utilized in the production of cosmetics and personal care products due to its emulsifying properties
Mechanism of Action
Cholesteryl potassium sulfate exerts its effects through various molecular mechanisms:
Cell Membrane Interaction: It integrates into cell membranes, affecting their fluidity and permeability.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in cholesterol metabolism, such as cholesteryl ester transfer protein (CETP).
Signal Transduction: It modulates signaling pathways related to lipid metabolism and cellular homeostasis.
Comparison with Similar Compounds
Similar Compounds
Cholesteryl sulfate: The parent compound of cholesteryl potassium sulfate.
Cholesteryl chloride: Another derivative of cholesterol with different chemical properties.
Cholesteryl acetate: A cholesterol ester with distinct applications in research and industry.
Uniqueness
This compound is unique due to its potassium salt form, which enhances its solubility and reactivity compared to other cholesteryl derivatives. This makes it particularly useful in applications requiring high solubility and specific reactivity .
Properties
Molecular Formula |
C27H45KO4S |
---|---|
Molecular Weight |
504.8 g/mol |
IUPAC Name |
potassium;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C27H46O4S.K/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21+,22+,23-,24+,25+,26+,27-;/m1./s1 |
InChI Key |
DXURYUGUMKTQBU-KPNWGBFJSA-M |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[K+] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[K+] |
Origin of Product |
United States |
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